molecular formula C17H20N2O2 B14980052 5,5-dimethyl-3-propyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione

5,5-dimethyl-3-propyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione

Cat. No.: B14980052
M. Wt: 284.35 g/mol
InChI Key: WEYILSHZYAFLBU-UHFFFAOYSA-N
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Description

5,5-DIMETHYL-3-PROPYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by its unique structure, which includes dimethyl and propyl groups attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-3-PROPYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the quinazoline ring system. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-3-PROPYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazoline compounds.

Scientific Research Applications

5,5-DIMETHYL-3-PROPYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-3-PROPYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-DIMETHYL-3-PROPYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dimethyl and propyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

5,5-dimethyl-3-propyl-1,6-dihydrobenzo[h]quinazoline-2,4-dione

InChI

InChI=1S/C17H20N2O2/c1-4-9-19-15(20)13-14(18-16(19)21)12-8-6-5-7-11(12)10-17(13,2)3/h5-8H,4,9-10H2,1-3H3,(H,18,21)

InChI Key

WEYILSHZYAFLBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=O

Origin of Product

United States

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